(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid
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Overview
Description
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. Boronic acids are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions . This compound, with its unique substituents, offers specific reactivity and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation . The reaction conditions are generally mild, making it a favorable method for producing this compound. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water . The reaction conditions are typically mild, allowing for high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . This process is facilitated by the unique electronic properties of the substituents on the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the isopropoxy and methoxy groups.
4-Formylphenylboronic acid: Similar structure but lacks the isopropoxy and methoxy groups.
Uniqueness
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C11H15BO5 |
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Molecular Weight |
238.05 g/mol |
IUPAC Name |
(3-formyl-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO5/c1-7(2)17-11-8(6-13)4-9(12(14)15)5-10(11)16-3/h4-7,14-15H,1-3H3 |
InChI Key |
ZNMPVTKBIJQHAV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)OC(C)C)C=O)(O)O |
Origin of Product |
United States |
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